molecular formula C10H16O3 B13180694 Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13180694
M. Wt: 184.23 g/mol
InChI Key: KUTXJXMCCOGQGJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic ester characterized by a fused oxirane (epoxide) ring and a cyclopropane moiety within its bicyclic structure. For instance, it is listed in the ATR standard library under "Methyl 2-Methyl-1-oxaspiro(2.5)octane-2-carboxylate" alongside other methyl esters, indicating its recognition as a stable compound .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(8(11)12-2)10(13-9)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

KUTXJXMCCOGQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound with a spirocyclic structure, which includes an oxaspiro ring system. It is primarily utilized in research and industrial applications.

Scientific Research Applications

  • Chemistry this compound serves as a building block for synthesizing more complex molecules. For example, it can undergo reactions such as oxidation, reduction, and substitution to create various derivatives. Oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and pH, are critical for achieving the desired outcomes in these reactions.
  • Biology This compound is investigated for its potential biological activity and interactions with biomolecules. The spirocyclic structure may influence its binding affinity to enzymes or receptors, potentially altering their activity and leading to physiological effects.
  • Medicine this compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • MetAP2 Modulation Oxaspiro[2.5]octane derivatives and analogs, can have pharmaceutical properties, such as MetAP-2 inhibitors . These inhibitors may be useful for patients with excess adiposity and conditions related to adiposity including type 2 diabetes, hepatic steatosis, and cardiovascular disease . Methods of modulating the activity of MetAP2 comprise exposing said receptor to a compound described herein .
  • Other applications It is utilized in the development of new materials and chemical processes and as an intermediate in the production of pharmaceuticals.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids. Potassium permanganate in an acidic medium is a common condition for oxidation.
  • Reduction Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives. Lithium aluminum hydride in anhydrous ether is a common condition for reduction.
  • Substitution Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols. Amines or thiols in the presence of a base like sodium hydroxide are common conditions for substitution.

Case Studies and Research Findings

  • Opioid Receptor Research: A study on nucleoside scaffolds found that certain (N)-methanocarba nucleosides can antagonize opioid receptors (ORs): δ- (DOR), κ- (KOR), and μ- (MOR), with moderate preference for KOR .
    *Study on Antibacterial Resistance : A recent study highlighted the compound's ability to overcome certain antibiotic resistance.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylate form, which can then interact with enzymes or receptors. The spiro-connected oxirane ring may also play a role in its biological activity by interacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the 1-oxaspiro[2.5]octane-2-carboxylate backbone but differ in substituents or additional functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (Target) Methyl at C2 C9H14O3 ~170.21 (estimated) Base structure; no halogen or extended alkyl chains.
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate Chloro at C2 C9H13ClO3 204.65 Chlorine substitution increases molecular weight and potential reactivity .
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate Chloro at C2, methyl at C4 C10H15ClO3 218.68 Additional methyl group enhances steric bulk; may alter ring puckering dynamics .
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate Isopropyl at C2 C12H20O3 212.28 Branched alkyl chain increases lipophilicity; discontinued commercial availability .
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Ethyl at C5 C11H18O3 198.26 Ethyl substituent may influence conformational flexibility .
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate Ethyl ester (vs. methyl ester) C9H14O3 170.21 Ethyl ester group alters solubility and volatility; used as a flavoring agent .

Functional and Reactivity Differences

  • These compounds may serve as intermediates in nucleophilic substitution reactions .
  • Alkyl Chain Variations: The isopropyl-substituted derivative (Methyl 2-propan-2-yl-) is 25% heavier than the target compound, suggesting increased hydrophobicity.

Physicochemical Properties

Available data for analogs reveal gaps in critical parameters like melting/boiling points and solubility. For example:

  • Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate: No GHS hazard data or storage guidelines are provided, limiting safety assessments .

Research and Commercial Context

  • Synthetic Challenges: Spirocyclic systems often require precise control of ring puckering and stereochemistry.
  • Commercial Availability : Most analogs (e.g., Methyl 2-propan-2-yl- and Methyl 5-ethyl-) are discontinued or out of stock, suggesting niche applications or complex synthesis pathways .
  • Potential Applications: Ethyl 1-oxaspiro[2.5]octane-2-carboxylate is designated as a flavoring agent in Japan, hinting at possible sensory applications for the methyl-substituted target compound .

Biological Activity

Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework characterized by a carboxylate ester functional group. The molecular formula is C11H16O3C_{11}H_{16}O_3, and its molecular weight is approximately 196.25 g/mol. The spiro structure allows for unique interactions with biological macromolecules, influencing its biological activity.

The mechanism of action of this compound involves its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter biological functions .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways.
  • Antioxidant Activity: Some derivatives have shown potential antioxidant properties, scavenging free radicals and reducing oxidative stress .

Biological Activity

Research into the biological activity of this compound has yielded promising results in several areas:

Antimicrobial Activity

Studies indicate that spirocyclic compounds can exhibit antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, showing potential as lead compounds in antibiotic development.

Antioxidant Properties

Preliminary investigations suggest that this compound may possess antioxidant activity. The ability to scavenge free radicals could be beneficial in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Some studies have indicated that related compounds within the oxaspiro family exhibit anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of spirocyclic compounds similar to this compound:

StudyFocusFindings
Antimicrobial ActivityIdentified significant antibacterial effects against Gram-positive bacteria.
Antioxidant EvaluationShowed IC50 values ranging from 8–10 µg/mL for radical scavenging assays.
Enzyme InteractionSuggested potential inhibition of β-lactamases, enhancing antibiotic efficacy.
In Vivo StudiesDemonstrated anti-inflammatory effects in animal models, reducing edema significantly.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via spirocyclization strategies, often involving lactone intermediates or ring-opening/ring-closing reactions. Optimization requires monitoring reaction parameters (e.g., temperature, catalyst loading) using analytical techniques like HPLC or GC-MS. For spirocyclic analogs, tert-butyl-protected precursors (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) are common starting materials, with acid-mediated deprotection steps . Yield improvements may involve solvent polarity adjustments (e.g., THF vs. DCM) and catalytic systems like Lewis acids.

Q. How can the spirocyclic structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic spirocyclic splitting patterns. For example, the methyl ester group at C2 and the oxaspiro oxygen produce distinct shifts (e.g., ester carbonyl at ~170 ppm in 13C^{13}C-NMR) .
  • X-ray Crystallography : Resolve the spiro[2.5]octane core using SHELX programs (e.g., SHELXL for refinement). The puckering amplitude and phase angles of the oxaspiro ring can be quantified using Cremer-Pople coordinates to validate non-planar conformations .

Q. What computational methods are suitable for predicting the conformational stability of the spiro[2.5]octane system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring puckering energetics. Compare calculated puckering parameters (e.g., q2q_2, ϕ2\phi_2) with experimental X-ray data to assess strain. Software like Gaussian or ORCA is recommended, with solvent effects modeled via PCM .

Advanced Research Questions

Q. How do data contradictions arise between NMR and X-ray analyses for spirocyclic conformers, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from dynamic equilibria in solution (NMR) vs. static solid-state structures (X-ray). Variable-temperature NMR can detect conformational exchange (e.g., coalescence of signals). For example, if the oxaspiro ring exhibits pseudorotation, low-temperature experiments (-40°C to -90°C) may freeze out distinct conformers. Cross-validate with molecular dynamics simulations to map energy barriers .

Q. What strategies are effective for functionalizing the spiro[2.5]octane core to enhance bioactivity while retaining stability?

  • Methodological Answer :

  • Position-Specific Modifications : Introduce substituents at the methyl group (C2) or the oxaspiro oxygen to modulate steric and electronic effects. For analogs like troparil (methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate), phenyl or fluorophenyl groups at C3 improve receptor binding .
  • Prodrug Design : Convert the methyl ester to a hydrolyzable group (e.g., ethyl ester) to enhance metabolic stability. Monitor hydrolysis kinetics via LC-MS in simulated physiological conditions .

Q. How can ring-puckering dynamics influence the compound’s pharmacokinetic properties, and what experimental assays quantify this?

  • Methodological Answer : Puckering affects solubility and membrane permeability. Use Cremer-Pople coordinates (e.g., qq-values) to correlate ring flexibility with LogP measurements. Assays like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayers can quantify permeability changes induced by puckering .

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